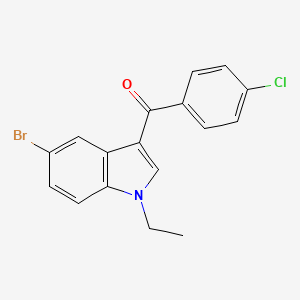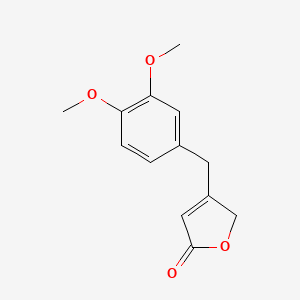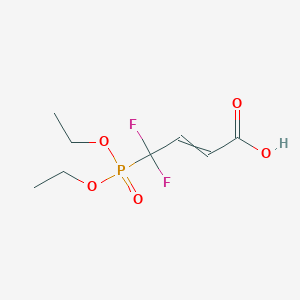![molecular formula C21H17I B12576397 1,1'-[1-(2-Iodophenyl)prop-1-ene-3,3-diyl]dibenzene CAS No. 485755-50-8](/img/structure/B12576397.png)
1,1'-[1-(2-Iodophenyl)prop-1-ene-3,3-diyl]dibenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-[1-(2-Iodophenyl)prop-1-ene-3,3-diyl]dibenzene is an organic compound characterized by the presence of an iodophenyl group attached to a propene backbone, which is further connected to two benzene rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[1-(2-Iodophenyl)prop-1-ene-3,3-diyl]dibenzene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-iodophenylpropene and dibenzene.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a palladium-catalyzed coupling reaction. The reaction temperature, solvent, and catalyst concentration are carefully optimized to achieve high yields.
Purification: The product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in pure form.
Industrial Production Methods
In an industrial setting, the production of 1,1’-[1-(2-Iodophenyl)prop-1-ene-3,3-diyl]dibenzene may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-[1-(2-Iodophenyl)prop-1-ene-3,3-diyl]dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the iodophenyl group to a phenyl group.
Substitution: The iodophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) and potassium cyanide (KCN) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides or ketones, while reduction can produce phenyl derivatives.
Aplicaciones Científicas De Investigación
1,1’-[1-(2-Iodophenyl)prop-1-ene-3,3-diyl]dibenzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism by which 1,1’-[1-(2-Iodophenyl)prop-1-ene-3,3-diyl]dibenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The iodophenyl group plays a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include signal transduction and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
1,1’-[1-(2-Bromophenyl)prop-1-ene-3,3-diyl]dibenzene: Similar structure but with a bromine atom instead of iodine.
1,1’-[1-(2-Chlorophenyl)prop-1-ene-3,3-diyl]dibenzene: Contains a chlorine atom instead of iodine.
1,1’-[1-(2-Fluorophenyl)prop-1-ene-3,3-diyl]dibenzene: Features a fluorine atom in place of iodine.
Uniqueness
The presence of the iodine atom in 1,1’-[1-(2-Iodophenyl)prop-1-ene-3,3-diyl]dibenzene imparts unique reactivity and properties compared to its bromine, chlorine, and fluorine analogs
Propiedades
Número CAS |
485755-50-8 |
|---|---|
Fórmula molecular |
C21H17I |
Peso molecular |
396.3 g/mol |
Nombre IUPAC |
1-(3,3-diphenylprop-1-enyl)-2-iodobenzene |
InChI |
InChI=1S/C21H17I/c22-21-14-8-7-13-19(21)15-16-20(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-16,20H |
Clave InChI |
HULXNAIRKKIFSD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C=CC2=CC=CC=C2I)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N'-[Disulfanediylbis(methylene-2,1-phenylene)]dibenzamide](/img/structure/B12576322.png)

![3-(3-Nitrophenyl)-6-(piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12576337.png)

![4-{[(Anthracen-9-YL)methoxy]methyl}pyridine](/img/structure/B12576356.png)
![Silane, [(5-bromo-2-thienyl)ethynyl]trimethyl-](/img/structure/B12576357.png)
![2-Pyridinamine, 3-[(3,4-difluorophenyl)methoxy]-](/img/structure/B12576360.png)
![1-Ethoxy-3-(fluoromethyl)tricyclo[3.3.1.1~3,7~]decane](/img/structure/B12576368.png)

![Pyrazolo[1,5-A]pyrimidine-3,5-diamine](/img/structure/B12576383.png)
![[(2,2-Dimethylpropanoyl)oxy]methyl 4-nitrobenzoate](/img/structure/B12576390.png)


